molecular formula C23H28N2O2 B6304760 trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester CAS No. 1965309-26-5

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester

Cat. No.: B6304760
CAS No.: 1965309-26-5
M. Wt: 364.5 g/mol
InChI Key: IPWAGLZNWLIINM-AZUAARDMSA-N
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Description

Properties

IUPAC Name

tert-butyl (3aS,9bR)-2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWAGLZNWLIINM-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of the Azomethine Ylide : The tert-butyl ester group facilitates the generation of an azomethine ylide intermediate through thermal elimination.

  • Cycloaddition : The ylide undergoes a 1,3-dipolar cycloaddition with the adjacent alkene, forming the pyrrolidine ring with trans stereochemistry.

Optimization Parameters

  • Temperature : 215°C (optimal balance between reaction rate and decomposition avoidance).

  • Time : 12 minutes (94–97% yield).

  • Solvent-Free Conditions : Enhanced reaction efficiency and reduced side products.

ParameterValueImpact on Yield/Stereochemistry
Temperature215°CMaximizes cycloaddition rate
Reaction Time12 minPrevents over-decomposition
Microwave Power300 WEnsures uniform heating

This method’s scalability is limited by microwave cavity size, but it offers unparalleled speed and selectivity for small-scale synthesis.

Multi-Step Functionalization of Pyrroloquinoline Precursors

A modular approach starting from ethyl 2-aminobenzoate enables precise incorporation of the benzyl and tert-butyl ester groups:

Step 1: Protection and Alkylation

  • Protection : The amine group of ethyl 2-aminobenzoate is protected as a toluenesulfonamide (Ts group) using toluenesulfonyl chloride.

  • Alkylation : Allylation of the protected amine with allyl bromide introduces the necessary carbon framework for subsequent cyclization.

Step 2: Reduction and Oxidation

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol.

  • Oxidation : MnO₂ oxidizes the alcohol to an aldehyde, critical for cycloaddition.

Step 3: Cyclization and Functionalization

  • Intramolecular Cycloaddition : The aldehyde reacts with a secondary amine (e.g., benzylamine) under microwave conditions to form the pyrroloquinoline core.

  • tert-Butyl Ester Installation : A Steglich esterification introduces the tert-butyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Stereochemical Control and Purification

Achieving the trans configuration requires meticulous control of reaction conditions:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans isomer formation.

  • Catalytic Asymmetric Synthesis : Chiral catalysts like Jacobsen’s Co-salen complex induce enantioselectivity during cycloaddition, though this remains underexplored for pyrroloquinolines.

Purification Methods :

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity (as specified in industrial protocols).

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereoselectivity (trans:cis)Scalability
Oxidative Annulation65–753:1Moderate
Microwave Cycloaddition94–974:1Low
Multi-Step Functionalization50–602:1High

The microwave method excels in yield and selectivity but lacks scalability. Industrial production favors multi-step routes despite moderate yields due to easier process optimization.

Computational and Mechanistic Insights

Density functional theory (DFT) calculations reveal that the trans isomer’s stability arises from minimized allylic strain in the bicyclic system. Key findings include:

  • Transition State Analysis : The trans pathway has a 10.2 kcal/mol lower activation energy than cis due to favorable orbital overlap during cycloaddition.

  • Counterion Effects : Nitrate anions enhance reaction rates by stabilizing charged intermediates compared to triflates .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C23H28N2O2
  • Molecular Weight: 364.48 g/mol
  • CAS Number: 1965309-26-5

The compound features a bicyclic structure known as hexahydro-pyrrolo[3,4-c]quinoline and includes a tert-butyl ester functional group that enhances its solubility and stability. This structural configuration is critical for its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

  • Potential Anticancer Activity: Preliminary studies suggest that trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester may exhibit anticancer properties. The compound's ability to interact with specific molecular targets could lead to the development of novel cancer therapies.
  • Neuroprotective Effects: Research indicates that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease treatments.

2. Chemical Synthesis

  • Building Block in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can yield diverse derivatives.
  • Reactions Involving Oxidation and Reduction: It can undergo oxidation to form ketones or carboxylic acids and reduction reactions to yield alcohols or amines. These transformations are valuable in synthetic organic chemistry.

3. Materials Science

  • Polymer Chemistry: The compound may be explored for its potential use in developing advanced materials with tailored properties. Its structural characteristics could enhance the performance of polymers in specific applications.

Case Study 1: Anticancer Properties

A study conducted on the efficacy of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective properties of this compound showed promising results in animal models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Critical Insights:

Core Heterocycle Impact: The quinoline ring in the target compound introduces aromaticity and planar rigidity, which may enhance binding affinity in biological targets compared to the less-conjugated pyrrolo[3,4-c]pyrrole core . The tert-butyl ester group improves metabolic stability relative to ethyl esters in analogous compounds, a critical factor in pharmacokinetics .

Synthetic Flexibility :

  • The three-component synthesis of pyrazolylpyrrolo[3,4-c]pyrroles allows modular substitution at the pyrazole and maleimide positions, enabling rapid diversification . In contrast, the tert-butyl ester in the target compound may limit reactivity in downstream functionalization.

Yield and Scalability: Pyrazolylpyrrolo[3,4-c]pyrroles are synthesized in 60–75% yields, suggesting efficient protocols . No yield data is available for the target compound, indicating a gap in published research.

Biological Activity

trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester (CAS No. 1965309-26-5) is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H28N2O2C_{23}H_{28}N_{2}O_{2}, with a molecular weight of 364.48 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Pyrroloquinoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution using benzyl halides.
  • Esterification : The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst .

Biological Activities

Research indicates that compounds related to pyrroloquinolines exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline derivatives.

Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various pyrroloquinoline derivatives against Mycobacterium tuberculosis. The findings revealed that certain substitutions on the quinoline structure enhanced activity significantly compared to standard treatments like isoniazid and pyrazinamide. For instance:

  • Compound A : IC50 = 0.5 µM against M. tuberculosis.
  • Compound B : IC50 = 0.8 µM against M. kansasii.

These results suggest that structural modifications can lead to improved efficacy against mycobacterial infections .

Inhibition of Photosynthetic Electron Transport

The compound's potential as an inhibitor of photosynthetic electron transport (PET) was also investigated. In vitro studies on spinach chloroplasts indicated:

  • IC50 Values :
    • Compound C: IC50 = 16.3 µmol/L (highest among quinoline derivatives).
    • Compound D: IC50 = 7.5 µmol/L (naphthalene derivative).

These results illustrate the compound's activity in disrupting photosynthesis at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline is influenced by its chemical structure. Key observations include:

  • Lipophilicity : A parabolic relationship exists between lipophilicity and PET-inhibiting activity.
  • Substituent Effects : Non-aromatic substituents generally exhibited lower inhibitory activity compared to aromatic ones.

This suggests that optimizing these structural features could enhance biological efficacy .

Case Study 1: Anticancer Activity

In a study assessing anticancer properties against a panel of human tumor cell lines:

  • Compound E demonstrated significant cytotoxicity against renal cancer cells with an IC50 value of 12 µM.
  • Compound F showed moderate activity against breast cancer cells with an IC50 value of 20 µM.

These findings highlight the potential therapeutic applications of pyrroloquinoline derivatives in oncology .

Q & A

Q. What are the recommended synthetic routes for trans-2-benzyl-pyrroloquinoline derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of pyrroloquinoline derivatives often involves cycloaddition or multi-step condensation reactions. For example, highlights the use of tert-amino effects and heterocyclic annulation to construct similar fused pyrrolidine-quinoline frameworks. Key factors include:
  • Temperature control : Lower temperatures (0–5°C) favor trans stereochemistry by reducing thermal randomization .
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) can direct regioselectivity during ring closure .
  • Table 1 : Example Reaction Conditions for Pyrroloquinoline Synthesis
StepReagents/ConditionsYield (%)Stereoselectivity (trans:cis)Reference
1DCC, DMAP, CH₂Cl₂657:1
2Pd(OAc)₂, DPPF78>20:1

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous pyrroloquinoline derivatives (e.g., δ 4.2–4.5 ppm for pyrrolidine protons) .
  • XRD : Single-crystal X-ray diffraction (as in and ) confirms stereochemistry and bond angles .

Q. What safety protocols are critical when handling tert-butyl ester derivatives in lab settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., DCM, DMAP) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of trans-configured pyrroloquinoline scaffolds?

  • Methodological Answer :
  • DFT Calculations : Predict transition-state energies to identify stereochemical bottlenecks (e.g., B3LYP/6-31G* level) .
  • Docking Studies : Screen for binding affinity in biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

  • Methodological Answer :
  • NMR Discrepancies : If experimental δ values deviate >0.2 ppm from DFT-predicted shifts:
  • Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Check for dynamic effects (e.g., ring puckering in solution) via variable-temperature NMR .
  • XRD vs. NMR : If solid-state (XRD) and solution (NMR) structures conflict, assess conformational flexibility using molecular dynamics simulations .

Q. How does tert-butyl ester deprotection impact the compound’s pharmacological activity?

  • Methodological Answer :
  • Deprotection Protocol : Use TFA/DCM (1:1 v/v) to cleave the tert-butyl group, then purify via ion-exchange chromatography .
  • Bioactivity Assays : Compare IC₅₀ values (e.g., in enzyme inhibition assays) before/after deprotection to quantify activity changes .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrroloquinoline syntheses vary across studies (e.g., 65% vs. 78%)?

  • Methodological Answer :
  • Catalyst Load : Higher Pd(OAc)₂ concentrations (5 mol%) improve yields but may increase side products .
  • Workup Differences : Column chromatography vs. recrystallization can alter recovery rates (see Table 1) .

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